1,2,3-Tribromobenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives and precursors related to 1,2,3-Tribromobenzene has been documented, providing insights into the reactivity and versatility of this compound. For instance, the transformation of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene into polystannylated benzene derivatives and further conversion to tris- and tetrakis(chloromercurio)benzenes demonstrate the compound's potential as a building block in organometallic chemistry (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,2,3-Tribromobenzene and its derivatives can be elucidated through various spectroscopic and crystallographic techniques. The study of gaseous monobromobenzene provides a basis for understanding the structural distortions introduced by halogenation at different positions on the benzene ring, which is relevant for comprehending the structural aspects of tribromobenzenes (Almenningen et al., 1985).
Chemical Reactions and Properties
1,2,3-Tribromobenzene undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. For example, its role in the efficient synthesis of Rubin's Aldehyde through two reaction steps from 1,3,5-tribromobenzene showcases its value in synthesizing complex organic molecules (Holst et al., 2011).
Physical Properties Analysis
The physical properties of 1,2,3-Tribromobenzene, such as melting points and crystalline structure, are influenced by its molecular symmetry and halogenation pattern. Studies on dibromobenzenes reveal the impact of molecular symmetry on melting points, suggesting similar considerations for tribromobenzenes (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of 1,2,3-Tribromobenzene, including its reactivity in photochemical processes and its potential as a precursor in organic synthesis, have been explored. For example, the differential photohydrodehalogenation reactivity of bromobenzenes highlights the compound's behavior under photochemical conditions, which is crucial for applications in environmental chemistry and materials science (Freeman & Haugen, 1998).
Scientific Research Applications
Tribromobenzenes are a group of bromobenzenes with the formula C6H3Br3, consisting of three bromine atoms bonded to a central benzene ring . There are three isomers of tribromobenzene: 1,2,3-Tribromobenzene, 1,2,4-Tribromobenzene, and 1,3,5-Tribromobenzene .
The melting-point differences of approximately 40 K between 1,3,5-Tribromobenzene, 1,2,3-Tribromobenzene, and 1,2,4-Tribromobenzene have been correlated with the molecular symmetry and packing preferences in the crystal, as well as with the main types of intermolecular halogen interactions .
1,2,4-Tribromobenzene is used in the synthesis of hyper branched poly (p-phenylene ethynylenes). It is used as a cross-linking reagent during Pd-catalyzed cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene .
1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene. It forms molecular complexes with -and fullerenes .
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Organic Chemical Reagent
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Synthesis of Diphenyl Ethers
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Internal Standard in GC-MS
- Application: 1,3,5-Tribromobenzene acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry (GC-MS) .
- Results: The use of an internal standard improves the accuracy and precision of the GC-MS analysis .
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Formation of Molecular Complexes
Safety And Hazards
Future Directions
The relationship between symmetry and melting point in Carnelley’s rule has been extended to the accessibility of terminal atoms for the formation of intermolecular interactions, their occurrences and distribution, and the close packing . This could open up new avenues for research and applications of 1,2,3-Tribromobenzene in the future.
properties
IUPAC Name |
1,2,3-tribromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromobenzene | |
CAS RN |
608-21-9, 28779-08-0 | |
Record name | 1,2,3-Tribromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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